![molecular formula C16H16N8S B6443648 9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine CAS No. 2548983-29-3](/img/structure/B6443648.png)
9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine
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Overview
Description
The compound “9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine” is a complex organic molecule. It is a derivative of purine, which is a heterocyclic aromatic organic compound . The molecule also contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen .
Scientific Research Applications
- Diabetes mellitus is a prevalent endocrine disease characterized by elevated blood sugar levels. Researchers have explored the potential of compounds containing morpholine, piperazine, and piperidine moieties as antidiabetic drugs . These derivatives show promise in vitro and in vivo for managing diabetes and its complications.
Antidiabetic Agents
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities, suggesting diverse modes of action .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities , indicating that they may affect a variety of biochemical pathways.
Result of Action
Given the reported pharmacological activities of thiazolo[4,5-b]pyridines , it can be inferred that this compound may have significant effects at the molecular and cellular levels.
properties
IUPAC Name |
2-[4-(9-methylpurin-6-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8S/c1-22-10-20-13-14(22)18-9-19-15(13)23-4-6-24(7-5-23)16-21-11-8-17-3-2-12(11)25-16/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAGDUHOVDFHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(S4)C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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